molecular formula C20H28N2O5 B11689398 Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11689398
M. Wt: 376.4 g/mol
InChI Key: XCAJNSDJMQSVFF-UHFFFAOYSA-N
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Description

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. Subsequent alkylation and esterification steps introduce the pentyl and ethoxy-methoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. This compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-5-7-8-11-27-19(23)17-13(3)21-20(24)22-18(17)14-9-10-15(26-6-2)16(12-14)25-4/h9-10,12,18H,5-8,11H2,1-4H3,(H2,21,22,24)

InChI Key

XCAJNSDJMQSVFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC)OC)C

Origin of Product

United States

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